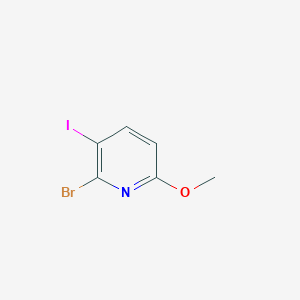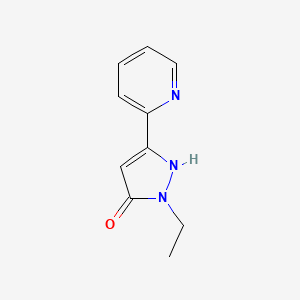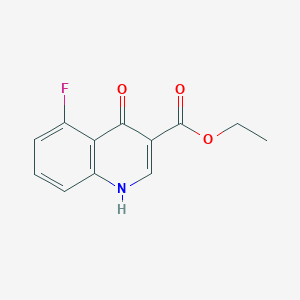
5-Fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate d'éthyle
Vue d'ensemble
Description
Ethyl 5-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate is a chemical compound . It is a derivative of 4-Oxo-1,4-dihydroquinoline Carboxylic Acid, which is a novel HIV-1 integrase strand transfer inhibitor .
Synthesis Analysis
The synthesis of this compound involves a reaction with potassium carbonate in N,N-dimethyl-formamide at 20℃ for 24 hours . The reaction involves quinolone 2-4 (3 g, 12.7 mmol) suspended in 40 mL anhydrous DMF and treated with potassium carbonate (4.2 g, 15.0 mmol) and 4-bromo-2-fluoro-l- (bromomethyl)-2-fluorobenzene (3.5 g, 12.7 mmol) .Molecular Structure Analysis
The molecular structure of this compound can be deduced by 1H and 13C NMR spectroscopy .Applications De Recherche Scientifique
Synthèse d'hétérocycles fusionnés
Ce composé est essentiel dans la synthèse de divers hétérocycles fusionnés. Ces hétérocycles sont importants en raison de leurs activités biologiques uniques. Les méthodologies de synthèse développées pour ces composés permettent la création d'hétérocycles à quatre à sept chaînons, dont beaucoup présentent des propriétés biologiques uniques .
Recherche pharmaceutique
Les dérivés de la quinolone, auxquels appartient le 5-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate d'éthyle, ont une longue histoire d'utilisation en pharmaceutique. Par exemple, la quinine et ses dérivés ont été utilisés pour traiter des affections telles que les crampes nocturnes des jambes et l'arthrite, et même dans des traitements expérimentaux des infections à prions .
Applications anticancéreuses
Les dérivés de l'indole, qui peuvent être synthétisés à partir de composés tels que le this compound, sont de plus en plus reconnus pour leur rôle dans le traitement des cellules cancéreuses. Ces composés sont prometteurs pour cibler divers types de cellules cancéreuses, offrant une voie de développement de nouveaux médicaments anticancéreux .
Effets antiprolifératifs
La recherche a montré que des composés apparentés présentent des effets antiprolifératifs importants contre certaines lignées cellulaires. Cela suggère que le this compound pourrait être utilisé dans le développement de traitements visant à inhiber la croissance de cellules spécifiques .
Recherche anti-VIH
Les dérivés de ce composé ont été étudiés pour leur utilisation potentielle dans les traitements anti-VIH. Des études d'amarrage moléculaire de dérivés apparentés de l'indolyle et de l'oxochroményl xanthénone se sont avérées prometteuses en tant qu'inhibiteurs du VIH-1, ce qui indique une application potentielle du this compound dans ce domaine .
Mécanisme D'action
Target of Action
A structurally similar compound, 4-oxo-1,4-dihydroquinoline carboxylic acid, is known to inhibit hiv-1 integrase strand transfer . This suggests that Ethyl 5-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate may also target similar enzymes or pathways.
Mode of Action
Based on the structural similarity to 4-oxo-1,4-dihydroquinoline carboxylic acid, it can be inferred that it might interact with its targets in a similar manner, possibly by inhibiting the action of certain enzymes .
Biochemical Pathways
Given its potential role as an enzyme inhibitor, it can be inferred that it may affect the pathways associated with the targeted enzymes .
Result of Action
If it acts similarly to 4-oxo-1,4-dihydroquinoline carboxylic acid, it may result in the inhibition of certain enzymes, potentially leading to the disruption of specific biochemical pathways .
Analyse Biochimique
Biochemical Properties
Ethyl 5-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate plays a significant role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. This compound is known to inhibit bacterial DNA gyrase and topoisomerase IV, enzymes crucial for DNA replication and transcription. By binding to these enzymes, Ethyl 5-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate prevents the supercoiling of DNA, thereby inhibiting bacterial growth and proliferation .
Cellular Effects
Ethyl 5-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate has profound effects on various types of cells and cellular processes. In bacterial cells, it disrupts DNA replication and transcription, leading to cell death. In mammalian cells, this compound can influence cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been observed to induce oxidative stress and apoptosis in certain cancer cell lines, highlighting its potential as an anticancer agent .
Molecular Mechanism
The molecular mechanism of Ethyl 5-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate involves its binding interactions with bacterial DNA gyrase and topoisomerase IV. By forming a stable complex with these enzymes, the compound inhibits their activity, leading to the disruption of DNA processes. Additionally, Ethyl 5-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate can induce changes in gene expression by affecting transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Ethyl 5-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate have been observed to change over time. The compound is relatively stable under standard laboratory conditions, but its activity can decrease over prolonged periods due to degradation. Long-term studies have shown that Ethyl 5-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate can have lasting effects on cellular function, including sustained inhibition of bacterial growth and prolonged induction of apoptosis in cancer cells .
Dosage Effects in Animal Models
The effects of Ethyl 5-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate vary with different dosages in animal models. At low doses, the compound effectively inhibits bacterial infections without significant adverse effects. At higher doses, it can cause toxicity, including liver and kidney damage. Threshold effects have been observed, where a certain dosage is required to achieve therapeutic effects, but exceeding this dosage can lead to toxicity .
Metabolic Pathways
Ethyl 5-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate is involved in various metabolic pathways. It is metabolized primarily in the liver, where it undergoes oxidation and conjugation reactions. The compound interacts with enzymes such as cytochrome P450, which play a crucial role in its metabolism. These interactions can affect metabolic flux and alter metabolite levels, influencing the overall pharmacokinetics of the compound .
Transport and Distribution
Within cells and tissues, Ethyl 5-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate is transported and distributed through various mechanisms. It can interact with transporters and binding proteins, facilitating its uptake and distribution. The compound tends to accumulate in certain tissues, such as the liver and kidneys, where it exerts its effects. Its localization and accumulation can influence its therapeutic and toxic effects .
Subcellular Localization
The subcellular localization of Ethyl 5-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate is crucial for its activity and function. The compound is known to localize in the nucleus, where it interacts with DNA and enzymes involved in DNA processes. Additionally, it can be found in the cytoplasm, where it affects various cellular pathways. Targeting signals and post-translational modifications may direct Ethyl 5-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate to specific compartments or organelles, influencing its overall activity .
Propriétés
IUPAC Name |
ethyl 5-fluoro-4-oxo-1H-quinoline-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10FNO3/c1-2-17-12(16)7-6-14-9-5-3-4-8(13)10(9)11(7)15/h3-6H,2H2,1H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKMHZVBKYDKXQO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CNC2=C(C1=O)C(=CC=C2)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10FNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60729189 | |
| Record name | Ethyl 5-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60729189 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
655236-29-6 | |
| Record name | Ethyl 5-fluoro-4-hydroxy-3-quinolinecarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=655236-29-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethyl 5-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60729189 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



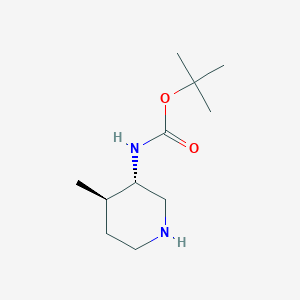



![1,3-Dimethyl 2-[4-(methoxycarbonyl)-2-nitrophenyl]propanedioate](/img/structure/B1442333.png)
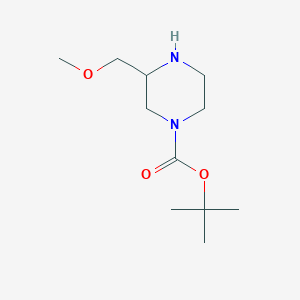

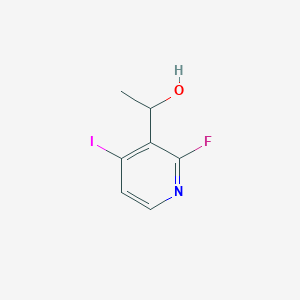
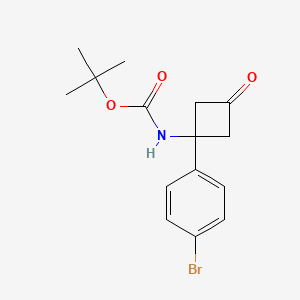
![3,4,6,7,8,9-Hexahydropyrazino[1,2-a]indol-1(2H)-one](/img/structure/B1442340.png)

